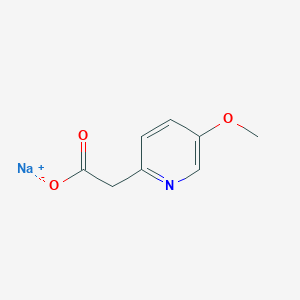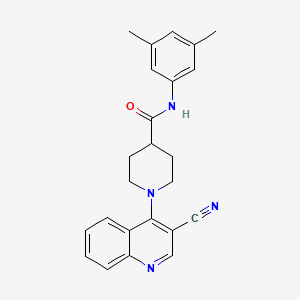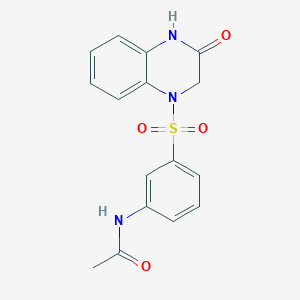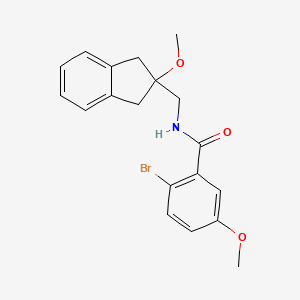
Sodium 2-(5-methoxypyridin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(5-methoxypyridin-2-yl)acetate, also known as sodium 2-(5-methoxy-2-pyridyl)acetate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyridine and is commonly used as a ligand in metal complexes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
One significant area of research related to Sodium 2-(5-methoxypyridin-2-yl)acetate involves its role in the synthesis of complex organic molecules. For example, an efficient large-scale synthesis methodology for alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate has been developed. This process is crucial for accessing 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, providing a high-yielding route suitable for large-scale synthesis of these compounds, which are valuable for further chemical modifications and potential applications in medicinal chemistry and material science (Morgentin et al., 2009).
Catalysis
Another application involves sodium acetate catalyzed reactions, highlighting the importance of sodium derivatives in facilitating organic transformations. A study detailed sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reactions of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids. This process leads to the formation of substituted 3-(5-hydroxy-3-methylpyrazol-4-yl)-3-arylpropionitriles in high yields. These compounds have potential applications in therapy for human cardiovascular diseases and various biomedical applications, showcasing the role of this compound in producing biologically active molecules through efficient and environmentally benign synthetic concepts (Elinson et al., 2013).
Nucleophilic Amination
A novel protocol for nucleophilic amination of methoxypyridines and their derivatives has been developed using sodium hydride (NaH) in the presence of lithium iodide (LiI). This method provides a concise access to various aminopyridines, which are of medicinal interest, demonstrating the utility of sodium derivatives in facilitating nucleophilic substitution reactions that are foundational in pharmaceutical research (Pang et al., 2018).
Domino Reactions
Research into 'on-solvent' domino reactions involving sodium acetate as a catalyst has led to the rapid synthesis of medicinally relevant compounds. For instance, sodium acetate catalyzed assembling of salicylaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one results in substituted 4-pyridinyl-2-amino-4H-chromenes. These compounds are relevant for diverse biomedical applications, illustrating the role of this compound in creating functionalized molecules for potential therapeutic use (Elinson et al., 2017).
Eigenschaften
IUPAC Name |
sodium;2-(5-methoxypyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.Na/c1-12-7-3-2-6(9-5-7)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIDIONJVZPFMC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2634427.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2634431.png)

![5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2634434.png)






![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2634447.png)
![5-bromo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2634448.png)
